molecular formula C22H24N2O3 B1227457 Icajine CAS No. 5525-31-5

Icajine

Cat. No. B1227457
CAS RN: 5525-31-5
M. Wt: 364.4 g/mol
InChI Key: RNZRHJNFQWMXHB-ZXXLSYNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icajine is a monoterpenoid indole alkaloid with formula C22H24N2O3, originallly isolated from the leaves of Strychnos icaja. It has a role as a plant metabolite and a sodium channel blocker. It is a delta-lactam, a cyclic ketone, a monoterpenoid indole alkaloid, an organic heterohexacyclic compound and a tertiary amino compound.

Scientific Research Applications

Metabolomic Profiling

A study utilized 1H Nuclear magnetic resonance spectrometry and multivariate analysis techniques for metabolic profiling of Strychnos species, including Strychnos icaja, which contains icajine. This research aids in the classification of plant samples and identification of key compounds like icajine, providing valuable insights into the chemical composition of these plants (Frédérich et al., 2004).

Alkaloid Composition Analysis

Research on the leaves of Strychnos wallichiana revealed the presence of icajine as a major alkaloid, alongside other compounds. This highlights icajine's significance in the phytochemical makeup of certain plants and its role in botanical studies (Bisset & Choudhury, 1974).

Chromatographic Techniques

A study described the use of gas-liquid chromatography for analyzing tertiary Strychnos alkaloids, including the detection and isolation of icajine. This demonstrates icajine's relevance in the development and refinement of chromatographic methods (Bisset & Fouché, 1968).

Malaria Research

Icajine was evaluated for its potential to reverse chloroquine and mefloquine resistance in Plasmodium falciparum, a malaria-causing organism. This research underscores icajine's potential therapeutic application in addressing drug-resistant malaria (Frédérich et al., 2001).

Pharmacological Studies

Icajine was studied for its inhibitory potency on human Na(v)1.5 sodium channels, providing insights into its pharmacological properties and potential therapeutic applications in arrhythmias (Yuan et al., 2011).

properties

CAS RN

5525-31-5

Product Name

Icajine

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

(1S,10S,22R,23R,24S)-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraene-12,20-dione

InChI

InChI=1S/C22H24N2O3/c1-23-8-7-22-15-4-2-3-5-16(15)24-19(26)11-17-20(21(22)24)14(10-18(22)25)13(12-23)6-9-27-17/h2-6,14,17,20-21H,7-12H2,1H3/t14-,17-,20-,21-,22+/m0/s1

InChI Key

RNZRHJNFQWMXHB-ZXXLSYNSSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)C(=CCO[C@H]5CC(=O)N4C6=CC=CC=C36)C1

SMILES

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=CC=CC=C36)C1

Canonical SMILES

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=CC=CC=C36)C1

synonyms

icajine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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